molecular formula C18H28N2O2S2 B2622501 1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 2034477-12-6

1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2622501
CAS No.: 2034477-12-6
M. Wt: 368.55
InChI Key: VFSIHRRPUDZFDL-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide (CAS 2034477-12-6) is a chemical compound with the molecular formula C18H28N2O2S2 and a molecular weight of 368.56 g/mol . It is supplied as a high-purity material for research purposes. This compound is part of a class of piperidine derivatives, which are structures of significant interest in medicinal chemistry and pharmacology research. Piperidine-based compounds are frequently investigated for their interactions with the central nervous system . Furthermore, recent scientific literature highlights that novel 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, which share a similar piperidine core, are being actively studied as potent inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Research into compounds that can modulate this pathway is therefore at the forefront of inflammatory disease research. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S2/c1-15-3-2-4-17(11-15)14-24(21,22)19-12-16-5-8-20(9-6-16)18-7-10-23-13-18/h2-4,11,16,18-19H,5-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSIHRRPUDZFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiolane intermediates, followed by their coupling with the methanesulfonamide group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, scalability, and cost-effectiveness, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide 3-methylphenyl, thiolan-3-yl-piperidinylmethyl ~352.5 (calculated) Hypothesized enzyme/receptor modulation (based on sulfonamide pharmacophore) N/A
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Pyrazole, thiophene, oxazole 304.3 Fragment-based drug discovery; crystallographic screening for oxidoreductase targets
2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol Oxazolylmethyl-piperidine, pyrazole 304.4 Fragment library for FAD-dependent oxidoreductase inhibition
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo... Ferrocenyl, thiophene, bicyclic framework Not reported Organometallic sulfonamide with redox-active properties

Structural and Functional Divergence

Piperidine Modifications : The target compound incorporates a thiolan-3-yl-piperidine group, which introduces a sulfur-containing tetrahydrothiophene ring. This contrasts with the 4,5-dimethyloxazolyl-piperidine in , where the oxazole ring may enhance π-π stacking in enzyme binding. The thiolan group could influence solubility and metabolic stability due to its polarizable sulfur atom.

Aromatic Systems : The 3-methylphenyl group offers moderate lipophilicity compared to the thiophene or ferrocenyl moieties in analogs . Thiophene-containing compounds (e.g., ) are often prioritized for their electronic properties and compatibility with aromatic enzyme pockets.

Research Findings and Limitations

  • Fragment Screening : Compounds like those in were evaluated via crystallographic fragment screening, revealing binding modes in oxidoreductase active sites. The target compound’s sulfonamide group could similarly anchor to catalytic residues, but empirical data are lacking.
  • Metalloenzyme Interactions : The ferrocenyl derivative in demonstrates redox activity, whereas the target compound’s thiolan group may engage in sulfur-mediated coordination, though this remains speculative.

Biological Activity

1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is a compound of interest due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with a piperidine ring, a thiolane moiety, and a methanesulfonamide group. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.
  • Introduction of the Thiolane Group : This is achieved through nucleophilic substitution reactions.
  • Methanesulfonamide Linkage : The final step involves reacting the intermediate with methanesulfonyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric conditions.

Pharmacological Effects

  • Dopaminergic Activity : Studies have indicated that related compounds show significant affinity for dopamine D2 and D3 receptors, suggesting potential antipsychotic properties . The modulation of these receptors can lead to decreased neuronal firing rates, which is beneficial in treating conditions like schizophrenia.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects through their active metabolites, indicating that this class of compounds might also possess pain-relieving properties .

Case Studies

  • Study on Antipsychotic Effects : In a study involving cynomolgus monkeys, compounds structurally related to this compound exhibited significant reductions in exploratory locomotor activity, highlighting their potential as antipsychotic agents .
  • Analgesic Evaluation : A phenotypic screening method identified related compounds as potent analgesics, with effective doses noted in various pain models . This suggests that the compound may share similar pathways for pain modulation.

Data Table: Biological Activity Overview

Activity TypeMechanismStudy Reference
DopaminergicAgonism at D2/D3 receptors
AnalgesicActivation of opioid receptors
AntipsychoticReduction in locomotor activity

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